molecular formula C6H6N4 B2473545 咪唑并[1,2-b]哒嗪-8-胺 CAS No. 56477-92-0

咪唑并[1,2-b]哒嗪-8-胺

货号: B2473545
CAS 编号: 56477-92-0
分子量: 134.142
InChI 键: NAUOUPATZLZONR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[1,2-B]pyridazin-8-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is characterized by its fused imidazo and pyridazine rings, which contribute to its unique chemical properties and biological activities. Imidazo[1,2-B]pyridazin-8-amine has been studied for its potential as a kinase inhibitor, making it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders .

科学研究应用

Kinase Inhibition

Overview:
Imidazo[1,2-b]pyridazin-8-amine derivatives have been extensively studied as selective inhibitors of protein kinases. Kinases play crucial roles in cellular signaling and are implicated in many diseases, including cancer and autoimmune disorders.

Key Findings:

  • Ponatinib : One of the most notable derivatives is Ponatinib, which is used as a BCR-ABL inhibitor for treating chronic myeloid leukemia (CML). It demonstrates the therapeutic potential of imidazo[1,2-b]pyridazine scaffolds in oncology .
  • Selectivity and Potency : Substitutions at various positions (2, 3, 6, 7, and 8) of the imidazo[1,2-b]pyridazine core have been shown to affect kinase selectivity and potency significantly. For instance, substituting position 6 with morpholine or piperazine enhances kinase inhibition compared to unsubstituted analogs .

Neuroimaging Applications

Overview:
Imidazo[1,2-b]pyridazines have shown promise in developing imaging agents for detecting amyloid plaques associated with Alzheimer's disease.

Case Studies:

  • A series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their binding affinity to amyloid plaques. One compound exhibited a high binding affinity (K_i = 11.0 nM), indicating its potential as a positron emission tomography (PET) radiotracer for imaging Aβ plaques in vivo .
  • The structure-activity relationship studies suggest that modifications in the 6-position significantly influence binding properties and could lead to the development of more effective imaging agents .

Antimicrobial Properties

Overview:
Research has indicated that imidazo[1,2-b]pyridazin-8-amine derivatives may possess antimicrobial properties.

Findings:

  • A study highlighted the synthesis of various imidazo[1,2-b]pyridazine derivatives that were screened against Mycobacterium tuberculosis. Several compounds displayed minimum inhibitory concentrations (MICs) below 1 μM, showcasing their potential as new anti-tuberculosis agents .
  • The pharmacological evaluation revealed that these compounds could serve as lead candidates for developing treatments against resistant strains of bacteria .

Anti-inflammatory and Other Therapeutic Uses

Diverse Applications:
Imidazo[1,2-b]pyridazines have been explored for their anti-inflammatory properties and other therapeutic uses:

  • They are being investigated as potential treatments for autoimmune diseases due to their ability to inhibit aberrant B-cell activation .
  • The versatility of the imidazo[1,2-b]pyridazine scaffold allows for modifications that could lead to new drugs targeting various pathways involved in inflammation and immune responses .

Summary Table of Applications

Application AreaKey FindingsReferences
Kinase InhibitionEffective against BCR-ABL; Potent derivatives exist
NeuroimagingHigh binding affinity for amyloid plaques
AntimicrobialMIC < 1 μM against Mycobacterium tuberculosis
Anti-inflammatoryPotential treatment for autoimmune diseases

作用机制

Target of Action

Imidazo[1,2-B]pyridazin-8-amine has been found to interact with several key targets in the body. One of its primary targets is the Transforming Growth Factor-β Activated Kinase 1 (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in certain conditions such as multiple myeloma . Another target is the Interleukin-17A (IL-17A) , a pro-inflammatory cytokine that plays a key role in chronic inflammation and autoimmune diseases .

Mode of Action

Imidazo[1,2-B]pyridazin-8-amine inhibits TAK1 at nanomolar concentrations . It binds to the hinge region of kinases, and substitutions at specific positions dictate kinase selectivity and potency . For IL-17A, it acts as an inhibitor, potentially providing efficacy comparable to anti-IL-17A antibodies for conditions like psoriasis .

Biochemical Pathways

The inhibition of TAK1 by Imidazo[1,2-B]pyridazin-8-amine affects various biochemical pathways. TAK1 is involved in multiple signaling pathways, including those triggered by cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, this compound can potentially disrupt these pathways, leading to downstream effects such as reduced cell growth and proliferation .

Result of Action

The inhibition of TAK1 and IL-17A by Imidazo[1,2-B]pyridazin-8-amine can lead to significant molecular and cellular effects. For instance, it can inhibit the growth of multiple myeloma cell lines , and potentially reduce inflammation in autoimmune diseases by inhibiting IL-17A .

生化分析

Biochemical Properties

Imidazo[1,2-B]pyridazin-8-amine has been found to interact with and inhibit PIM kinases with low nanomolar potency . These interactions are specific and result in the inhibition of these enzymes, which play crucial roles in cellular processes such as cell growth and survival .

Cellular Effects

The effects of Imidazo[1,2-B]pyridazin-8-amine on cells are primarily mediated through its interactions with PIM kinases. By inhibiting these enzymes, it can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to impair the survival of certain cells and inhibit their growth .

Molecular Mechanism

Imidazo[1,2-B]pyridazin-8-amine exerts its effects at the molecular level through its interactions with PIM kinases. It binds to these enzymes and inhibits their activity, leading to changes in downstream signaling pathways and gene expression . This can result in altered cellular function and potentially the death of the cell .

Temporal Effects in Laboratory Settings

Given its potent inhibitory effects on PIM kinases, it is likely that its effects would be observable over time in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Imidazo[1,2-B]pyridazin-8-amine at different dosages in animal models have not been extensively studied. Given its potent inhibitory effects on PIM kinases, it is likely that its effects would be dose-dependent .

Metabolic Pathways

Given its interactions with PIM kinases, it is likely that it would impact pathways regulated by these enzymes .

Transport and Distribution

Given its small size and polarity, it is likely that it would be able to diffuse across cell membranes and distribute throughout the cell .

Subcellular Localization

Given its interactions with PIM kinases, which are typically localized in the cytoplasm, it is likely that it would also be found in this cellular compartment .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-B]pyridazin-8-amine typically involves the condensation of heterocyclic amines with appropriate electrophiles. One common method is a two-step, one-pot reaction where heterocyclic amines react with N,N-dimethylformamide dimethyl acetate and active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . This method provides moderate to high yields of the desired product under mild conditions.

Industrial Production Methods

Industrial production of imidazo[1,2-B]pyridazin-8-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity in industrial settings.

化学反应分析

Types of Reactions

Imidazo[1,2-B]pyridazin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogenated derivatives in the presence of a base like potassium carbonate in dimethyl sulfoxide.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-B]pyridazin-8-amines, which can exhibit different biological activities depending on the nature of the substituents.

相似化合物的比较

Imidazo[1,2-B]pyridazin-8-amine can be compared with other similar compounds, such as:

The uniqueness of imidazo[1,2-B]pyridazin-8-amine lies in its specific ring structure and the ability to selectively inhibit certain kinases, making it a valuable compound in medicinal chemistry and drug discovery.

生物活性

Imidazo[1,2-b]pyridazin-8-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its role as a kinase inhibitor, potential applications in cancer therapy, and other therapeutic uses.

Overview of Imidazo[1,2-b]pyridazin-8-amine

Imidazo[1,2-b]pyridazine derivatives are recognized for their ability to inhibit various kinases, which are pivotal in numerous signaling pathways associated with cancer and other diseases. The compound shows promise as a scaffold for developing new therapeutic agents targeting diseases such as cancer and neurodegenerative disorders.

1. Kinase Inhibition

Imidazo[1,2-b]pyridazin-8-amine has been identified as a potent inhibitor of several kinases, including:

  • DYRKs (Dual-specificity Tyrosine-phosphorylated and Regulated Kinases) : Selective inhibitors have shown IC50 values below 100 nM for DYRK1A and DYRK1B, which are implicated in various cancers and neurodegenerative diseases .
  • CLKs (CDC2-like Kinases) : Compounds derived from this scaffold have demonstrated significant inhibition against CLK1 and CLK4 with IC50 values around 23 nM and 25 nM respectively .

The structure-activity relationship (SAR) studies indicate that modifications at the C-3 position enhance selectivity and potency against these kinases. For instance, the S-isomer of amino alcohol exhibited superior activity against CLK kinases compared to its R counterpart .

2. Anticancer Activity

Research has shown that imidazo[1,2-b]pyridazin-8-amine derivatives possess anticancer properties. In vitro studies have evaluated their effectiveness against various cancer cell lines:

CompoundCell LineIC50 (nM)
11vCLK123
11vCLK425
21jDYRK1A33

These compounds were found to be non-cytotoxic at concentrations of 1 µM and 10 µM when tested on the SH-SY5Y human neuroblastoma cell line, indicating a favorable safety profile for potential therapeutic applications .

3. Antiparasitic Activity

Some derivatives of imidazo[1,2-b]pyridazin-8-amine have shown antiparasitic effects. In assays against Leishmania amazonensis, certain compounds reduced parasite proliferation at concentrations of 10 µM . This suggests potential applications in treating parasitic infections.

4. Neuroprotective Properties

A series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their binding affinity to amyloid plaques associated with Alzheimer's disease. One compound demonstrated a high binding affinity (K_i = 11.0 nM), indicating its potential as a radiotracer for imaging Aβ plaques . This highlights the compound's relevance in neurodegenerative disease research.

Case Studies

Several studies have focused on the synthesis and evaluation of imidazo[1,2-b]pyridazin-8-amine derivatives:

  • A study synthesized various derivatives and tested them against synthetic aggregates of Aβ1−40. The results indicated promising binding affinities that could lead to advancements in diagnostic imaging for Alzheimer's disease .
  • Another investigation highlighted the compound's activity against insulin-like growth factor-I receptor (IGF-IR) and other kinases involved in cancer progression, showcasing its broad therapeutic potential .

属性

IUPAC Name

imidazo[1,2-b]pyridazin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-1-2-9-10-4-3-8-6(5)10/h1-4H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUOUPATZLZONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C(=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。